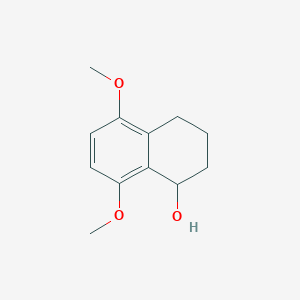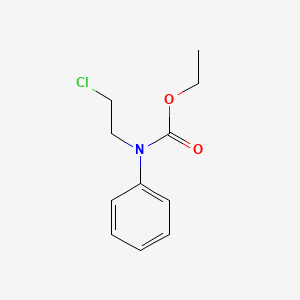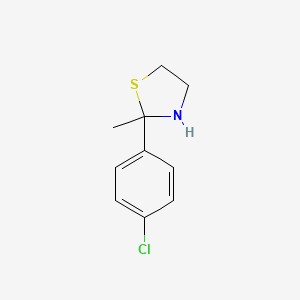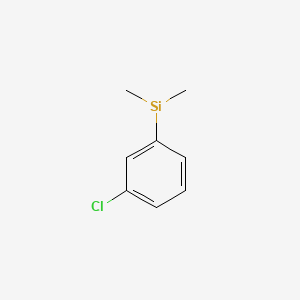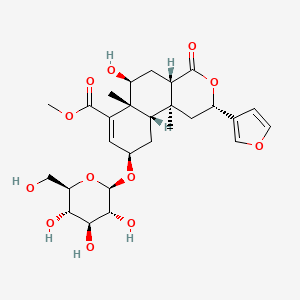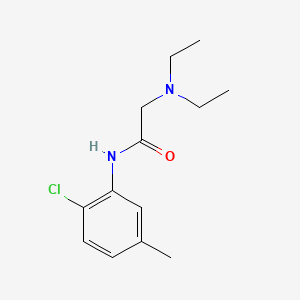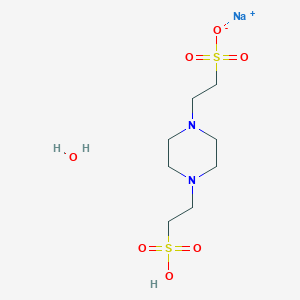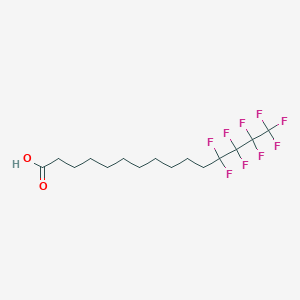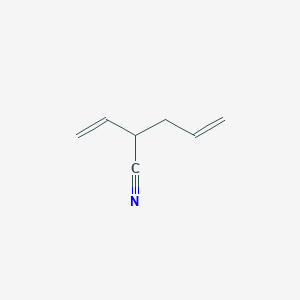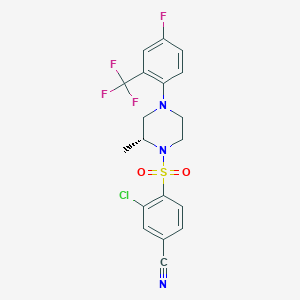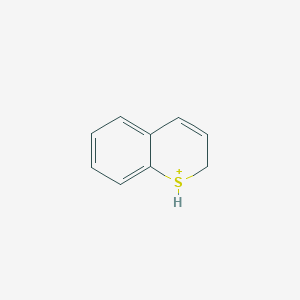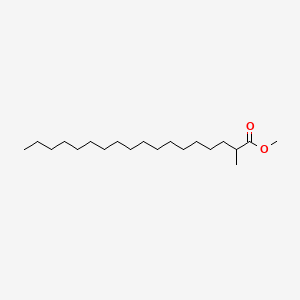
Methyl 2-methylstearate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-methylstearate is an organic compound with the molecular formula C20H40O2. It is a type of fatty acid methyl ester derived from 2-methylstearic acid. This compound is used in various industrial applications, including as a lubricant, surfactant, and in the production of biodegradable polymers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 2-methylstearate can be synthesized through the esterification of 2-methylstearic acid with methanol. The reaction typically requires an acid catalyst, such as sulfuric acid or hydrochloric acid, and is conducted under reflux conditions to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation or crystallization to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-methylstearate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Produces primary or secondary alcohols.
Substitution: Produces esters or amides, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 2-methylstearate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in chromatographic analysis.
Biology: Studied for its role in lipid metabolism and as a model compound in lipidomics.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of biodegradable polymers and as a lubricant in various mechanical applications.
Wirkmechanismus
The mechanism of action of methyl 2-methylstearate involves its interaction with lipid membranes and enzymes. It can integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, it can be metabolized by enzymes such as esterases, leading to the release of 2-methylstearic acid and methanol, which can further participate in metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl stearate: Similar in structure but lacks the methyl group at the 2-position.
Methyl oleate: Contains a double bond in the fatty acid chain.
Methyl palmitate: Has a shorter carbon chain compared to methyl 2-methylstearate.
Uniqueness
This compound is unique due to the presence of the methyl group at the 2-position, which can influence its physical and chemical properties, such as melting point, solubility, and reactivity. This structural difference can also affect its interaction with biological systems and its suitability for specific applications.
Eigenschaften
CAS-Nummer |
2490-22-4 |
|---|---|
Molekularformel |
C20H40O2 |
Molekulargewicht |
312.5 g/mol |
IUPAC-Name |
methyl 2-methyloctadecanoate |
InChI |
InChI=1S/C20H40O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(2)20(21)22-3/h19H,4-18H2,1-3H3 |
InChI-Schlüssel |
OVWHQBWRKHEQPM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCC(C)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Lys-[Des-Arg9]Bradykinin acetate](/img/structure/B14752191.png)
